Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside
Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside
Brand Name:
Vulcanchem
CAS No.:
383173-64-6
VCID:
VC0016812
InChI:
InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1
SMILES:
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
Molecular Formula:
C13H17NO7
Molecular Weight:
299.28 g/mol
Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside
CAS No.: 383173-64-6
Reference Standards
VCID: VC0016812
Molecular Formula: C13H17NO7
Molecular Weight: 299.28 g/mol
CAS No. | 383173-64-6 |
---|---|
Product Name | Benzyl 4-C-Nitromethylene-β-D-arabinopyranoside |
Molecular Formula | C13H17NO7 |
Molecular Weight | 299.28 g/mol |
IUPAC Name | (2R,3S,4S,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1 |
Standard InChIKey | MCEJVWPYHIIEJJ-WUHRBBMRSA-N |
Isomeric SMILES | C1[C@@]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O |
SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O |
Canonical SMILES | C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O |
Synonyms | Phenylmethyl 4-C-(Nitromethyl)-β-D-arabinopyranoside; |
PubChem Compound | 11220274 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume